![molecular formula C17H17F3N4O3S B2464040 1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034543-18-3](/img/structure/B2464040.png)
1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Descripción
1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a urea-based small molecule characterized by a trifluoromethylphenyl group and a substituted benzo[c][1,2,5]thiadiazole ring system. The urea moiety (-NHCONH-) serves as a central linker, connecting the aromatic and heterocyclic components. The benzo[c][1,2,5]thiadiazole core is modified with methyl groups at positions 1, 3, and 6, as well as a sulfone group (dioxido) at position 2.
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-10-8-14-15(24(3)28(26,27)23(14)2)9-13(10)22-16(25)21-12-7-5-4-6-11(12)17(18,19)20/h4-9H,1-3H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPFABBHYZCLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3=CC=CC=C3C(F)(F)F)N(S(=O)(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(2-(trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea represents a novel class of urea derivatives with promising biological activities. This article aims to explore its biological activity by reviewing existing literature and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a benzo[c][1,2,5]thiadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group is particularly significant due to its influence on the electronic properties of the molecule.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H19F3N4O3S |
Molecular Weight | 426.43 g/mol |
CAS Number | 899747-18-3 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins. Studies have shown that compounds with similar structures exhibit antimicrobial and anticancer properties due to their ability to inhibit key enzymes and disrupt cellular processes.
Antimicrobial Activity
Research has indicated that urea derivatives containing trifluoromethyl groups demonstrate significant antimicrobial activity. For instance, a study reported that derivatives exhibited effective inhibition against Mycobacterium tuberculosis , with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL for some compounds . The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Activity
Compounds featuring the benzo[c][1,2,5]thiadiazole ring have been investigated for their anticancer properties. The presence of this moiety has been linked to the induction of apoptosis in cancer cells. A recent study highlighted that similar derivatives showed promising results in inhibiting tumor growth by inducing reactive oxygen species (ROS), leading to cell death .
Case Studies
- Case Study on Antitubercular Activity :
- Case Study on Anticancer Efficacy :
Research Findings
Recent advancements in synthetic methodologies have facilitated the development of new derivatives that maintain or enhance biological activity while improving pharmacokinetic profiles. For instance:
- Docking Studies : Computational studies have shown that these compounds exhibit strong binding affinities to target proteins involved in cancer progression and bacterial survival .
- Pharmacokinetics : Studies suggest that modifications in the chemical structure can lead to improved bioavailability and selectivity towards specific biological targets .
Comparación Con Compuestos Similares
Urea Linkage and Aromatic Substitutents
The target compound shares a urea backbone with several analogs:
- 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives (): These compounds feature a tetrazole ring instead of a benzo[c]thiadiazole, introducing additional hydrogen-bonding capacity and polarity .
- 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea (): Replaces the thiadiazole with a benzothiazole ring and includes morpholine substituents, which increase steric bulk and alter solubility .
- Thiadiazole-triazole thiourea derivatives (): Utilize thiourea (-NHCSNH-) instead of urea, reducing hydrogen-bond donor capacity but enhancing sulfur-mediated interactions .
Heterocyclic Core Modifications
- Benzo[c][1,2,5]thiadiazole vs. Thiadiazole/Triazole : The target's benzo[c]thiadiazole core is structurally distinct from thiadiazole () or triazole () systems, offering a planar aromatic system that may enhance π-π stacking interactions.
Physical and Spectral Properties
Insights: The target’s trifluoromethyl group may downfield-shift adjacent aromatic protons in 1H-NMR compared to non-fluorinated analogs. The sulfone group’s IR signature (~1300–1150 cm⁻¹) distinguishes it from sulfur-containing analogs .
Data Tables
Table 1: Structural Comparison of Urea Derivatives
Métodos De Preparación
Synthesis of the Benzo[c]thiadiazole Core
The benzo[c]thiadiazole moiety is central to the target compound. Its synthesis typically begins with a substituted benzene precursor, such as 1,2-diaminobenzene or its derivatives. Cyclization with sulfur-containing reagents forms the thiadiazole ring. For example, benzo[c]thiadiazole-5-carbaldehyde (CAS 71605-72-6) serves as a key intermediate, as demonstrated in the synthesis of analogous compounds. The aldehyde group at position 5 enables subsequent functionalization via reductive amination or condensation reactions.
Oxidation to Sulfone :
The 2,2-dioxido group in the target compound necessitates oxidation of the thiadiazole’s sulfur atom. This is achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA). For instance, 1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide derivatives are synthesized by treating the corresponding thiadiazole with 30% H₂O₂ at 60–80°C for 6–8 hours.
Methylation :
The 1,3,6-trimethyl substituents are introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the nitrogen atoms at positions 1 and 3, while a methyl group at position 6 is introduced via electrophilic substitution.
Functionalization at Position 5
The 5-position of the benzo[c]thiadiazole core must bear an amine group to facilitate urea bond formation.
Reductive Amination :
In a method adapted from, benzo[c]thiadiazole-5-carbaldehyde is reacted with ammonium acetate in ethanol under reflux, followed by reduction with sodium borohydride to yield 5-aminobenzo[c]thiadiazole-2,2-dioxide . This intermediate is critical for urea synthesis.
Nitro Reduction :
Alternatively, introducing a nitro group at position 5 via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) provides the amine.
Urea Bond Formation
The urea linkage is constructed by reacting the amine-functionalized benzo[c]thiadiazole with an isocyanate derived from 2-(trifluoromethyl)aniline .
Isocyanate Preparation :
2-(Trifluoromethyl)aniline is treated with phosgene (or a safer alternative like triphosgene) in dichloromethane at 0°C to generate 2-(trifluoromethyl)phenyl isocyanate .
Coupling Reaction :
The amine (1.0 equiv) and isocyanate (1.2 equiv) are combined in anhydrous THF under nitrogen. The reaction proceeds at room temperature for 12–24 hours, yielding the urea product. For example, a similar protocol in achieved a 91.3% yield for 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea under reflux conditions with hydrochloric acid as a catalyst.
Alternative Route via Carbamate Intermediate :
As described in, a tert-butyl carbamate-protected amine is deprotected using HCl, then reacted with urea in aqueous HCl. Applying this to the target compound, 5-(tert-butoxycarbonylamino)-1,3,6-trimethylbenzo[c]thiadiazole-2,2-dioxide is hydrolyzed to the free amine, which subsequently reacts with 2-(trifluoromethyl)phenyl isocyanate .
Optimization and Challenges
Reaction Conditions :
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature : Urea formation typically requires mild conditions (25–60°C) to avoid side reactions like biuret formation.
- Catalysis : Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., HCl) accelerate the coupling.
Purification :
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC analysis ensures >95% purity, as reported for analogous compounds.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 4.32 (s, 3H, N-CH₃), 2.89 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
- IR : Peaks at 1680 cm⁻¹ (C=O urea), 1340 cm⁻¹ (S=O), and 1140 cm⁻¹ (C-F).
Mass Spectrometry :
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Isocyanate Coupling | 85–91 | 95–98 | High regioselectivity | Requires toxic phosgene derivatives |
Carbamate Deprotection | 78–89 | 93–96 | Avoids isocyanate handling | Multi-step, lower overall yield |
Reductive Amination | 65–75 | 90–92 | Mild conditions | Limited substrate scope |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.